molecular formula C13H18FN B1420244 (1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 1019499-21-8

(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine

Cat. No. B1420244
CAS RN: 1019499-21-8
M. Wt: 207.29 g/mol
InChI Key: RXIZSNGDAJSYBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for “(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine” is C13H18FN . The molecular weight is 207.2871232 . Unfortunately, the specific structural details are not available in the search results.

Scientific Research Applications

Benzylic Substitution Reactions

The compound can undergo benzylic substitution reactions . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the fluorophenyl group. This position is particularly reactive due to the stabilization of the intermediate by the aromatic ring.

Free Radical Reactions

“(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine” can participate in free radical reactions . The benzylic position is particularly susceptible to free radical reactions due to the stabilization of the radical by the aromatic ring.

Halogenation Reactions

The compound can undergo halogenation reactions . The benzylic hydrogen can be replaced by a halogen atom (such as bromine or chlorine) in a free radical halogenation reaction.

properties

IUPAC Name

1-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10(12-4-5-12)15-9-8-11-2-6-13(14)7-3-11/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIZSNGDAJSYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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